molecular formula C10H14N2O2 B3294609 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 887359-06-0

2-Amino-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3294609
CAS No.: 887359-06-0
M. Wt: 194.23 g/mol
InChI Key: SRFLDWOWAGQZAD-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxy-5-methylphenyl)acetamide (CAS 887359-06-0) is a high-value chemical scaffold in neuroscience and medicinal chemistry research. This compound is recognized for its role as a core structure in the development of potent and selective inhibitors for the Slack (KNa1.1, Slo2.2) potassium channel . Gain-of-function mutations in the KCNT1 gene that encodes for this channel are linked to severe treatment-resistant epileptic encephalopathies, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Research into this chemotype, exemplified by the high-throughput screening hit VU0606170, provides crucial insights for developing potential therapeutic agents for these conditions . The structure-activity relationship (SAR) studies of this 2-amino-N-phenylacetamide series reveal a distinct pharmacological profile, with the 2-methoxy-5-methylphenyl substitution being a key determinant of its activity . Researchers utilize this compound and its derivatives in various assays, including thallium (Tl+) flux assays and whole-cell electrophysiology, to investigate channel function and inhibitor efficacy . The molecular formula is C 10 H 14 N 2 O 2 and it has a molecular weight of 194.23 g/mol . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFLDWOWAGQZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Structural Characterization Methodologies in Research on 2 Amino N 2 Methoxy 5 Methylphenyl Acetamide

High-Resolution Spectroscopic Techniques for Elucidation of Stereochemistry and Conformation

Spectroscopic techniques are fundamental in determining the intricate structural details of 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for probing the conformational dynamics of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of each nucleus.

For a detailed structural confirmation, two-dimensional NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Conformational analysis is further investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are close in proximity, providing insights into the preferred three-dimensional arrangement of the molecule in solution. For instance, NOE correlations between the methoxy (B1213986) protons and the aromatic protons on the phenyl ring can help define the orientation of the methoxy group relative to the ring. Similarly, correlations between the amide proton and nearby aromatic protons can elucidate the conformation around the amide bond. The presence of a hindered cis-trans rotational equilibrium around the amide bond can also be evinced by the appearance of duplicate sets of signals in the NMR spectra. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Amide NH~8.0-8.5-Broad singlet, position is solvent dependent.
Aromatic CH (position 3)~6.7-6.9~110-115Coupled to proton at position 4.
Aromatic CH (position 4)~6.9-7.1~120-125Coupled to protons at positions 3 and 6.
Aromatic CH (position 6)~7.8-8.0~125-130Coupled to proton at position 4.
Amino NH₂~3.5-4.5-Broad singlet, position is solvent and concentration dependent.
Methylene (B1212753) CH₂~3.5-3.7~45-50Singlet.
Methoxy OCH₃~3.8-3.9~55-60Singlet.
Methyl CH₃~2.2-2.3~20-25Singlet.
Carbonyl C=O-~168-172Quaternary carbon.

While this compound is not chiral, chiroptical spectroscopy would be an essential tool for the stereochemical elucidation of any of its chiral analogues. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and refraction of left and right circularly polarized light, respectively. These methods are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

For a chiral analogue of the title compound, the experimental CD and ORD spectra would be compared with spectra predicted by quantum mechanical calculations for different possible stereoisomers. researchgate.net This comparison allows for the unambiguous assignment of the absolute configuration (R or S) of the stereocenter(s). nih.gov The shape and sign of the Cotton effects in the CD and ORD spectra are characteristic of the spatial arrangement of chromophores within the molecule, making these techniques powerful for non-destructive stereochemical analysis.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms or the carbonyl group.

Amide bond cleavage: Scission of the amide C-N bond.

Loss of small neutral molecules: Elimination of molecules such as CO, CH₂O, or NH₃.

The analysis of these fragments helps to piece together the structure of the parent molecule. For amides, a prominent fragmentation is often the McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org In the case of this compound, alpha-cleavage adjacent to the amide and amine functionalities is expected to be a dominant fragmentation pathway. miamioh.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment StructureNotes
194[C₁₀H₁₄N₂O₂]⁺˙Molecular Ion (M⁺˙)
151[C₈H₉NO₂]⁺Loss of CH₂NH₂ fragment.
136[C₈H₁₀NO]⁺Fragment corresponding to the 2-methoxy-5-methylaniline (B41322) moiety.
121[C₇H₇NO]⁺Loss of a methyl group from the 136 m/z fragment.
58[C₂H₄NO]⁺Fragment corresponding to the acetamide (B32628) portion after amide bond cleavage.
43[C₂H₃O]⁺Acylium ion from cleavage of the amide bond.

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Table 3: Typical Bond Lengths and Angles Expected in the Crystal Structure

ParameterExpected ValueReference
Amide C=O bond length1.22-1.24 Å nih.gov
Amide C-N bond length1.33-1.35 Å nih.gov
Aromatic C-C bond length1.38-1.40 Å-
C-O (methoxy) bond length1.36-1.38 Å-
O-C-C bond angle (methoxy)~115-118°-
C-N-C bond angle (amide)~120-125°-

The crystal packing of this compound is largely dictated by intermolecular interactions, particularly hydrogen bonds. The molecule contains multiple hydrogen bond donors (the amide N-H and the amino NH₂) and acceptors (the amide carbonyl oxygen and the methoxy oxygen). These interactions lead to the formation of a well-defined supramolecular architecture in the solid state.

Common hydrogen bonding motifs in similar structures involve the formation of chains or sheets. For example, N-H···O hydrogen bonds between the amide groups of adjacent molecules can lead to the formation of one-dimensional chains. nih.gov The amino group can also participate in N-H···O or N-H···N hydrogen bonds, further linking these chains into more complex two- or three-dimensional networks. nih.gov The analysis of these hydrogen bonding patterns is crucial for understanding the crystal engineering principles that govern the solid-state assembly of this compound. nih.gov Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray data to visualize and quantify intermolecular contacts within the crystal. researchgate.net

Table 4: Potential Hydrogen Bond Donors and Acceptors in this compound

GroupFunction
Amide N-HDonor
Amino N-H₂Donor
Amide C=OAcceptor
Methoxy OxygenAcceptor

Chromatographic Methods for Purity Assessment and Isomer Separation in Synthetic and Biological Research

Chromatographic techniques are central to the analytical chemistry of this compound, offering high-resolution separation essential for determining purity and distinguishing between closely related isomers. The selection of a specific chromatographic method is contingent on the sample matrix, the required sensitivity, and the physicochemical properties of the compound, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of this compound, particularly due to its suitability for non-volatile and thermally sensitive molecules. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice. In this modality, a non-polar stationary phase, such as C18 or C8, is paired with a polar mobile phase. For structurally similar N-phenylacetamide derivatives, typical mobile phases consist of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric or formic acid to ensure the amino group is protonated, thereby improving peak symmetry and retention. sielc.comsielc.comsielc.com

Gas Chromatography (GC) offers a high-efficiency alternative for purity analysis, provided that this compound exhibits sufficient volatility and thermal stability. The presence of polar amine and amide functional groups can necessitate a derivatization step to enhance volatility and improve chromatographic performance. sigmaaldrich.comresearchgate.net Silylation is a common derivatization strategy, employing reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens. sigmaaldrich.comthermofisher.com The resulting derivatives can then be effectively separated on capillary columns with non-polar or intermediate-polarity stationary phases. thermofisher.com

The separation of potential isomers of this compound, including constitutional isomers or enantiomers if a chiral center is present, demands specialized chromatographic approaches. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC, is the definitive method for resolving enantiomers.

In the context of biological research, where the compound may be present in complex matrices like plasma or cell lysates, effective sample preparation is crucial. This often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances prior to chromatographic analysis.

The following data tables provide illustrative examples of chromatographic conditions that can be adapted for the analysis of this compound, based on established methods for analogous compounds.

Table 1: Illustrative RP-HPLC Conditions for Purity Assessment of Acetamide Derivatives

ParameterConditions
Stationary Phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: These conditions are based on general methods for related acetamide compounds and would require optimization for this compound. sielc.comsielc.comsielc.com

Table 2: Illustrative GC-MS Conditions for Analysis of Derivatized Amino Compounds

ParameterConditions
Derivatization Reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC Column 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Detector Electron Ionization (EI) at 70 eV

Note: This table presents a hypothetical GC-MS method suitable for derivatized amino compounds and serves as a starting point for method development for the target analyte. sigmaaldrich.comnih.gov

Biological Activity Profiling and Mechanistic Investigations of 2 Amino N 2 Methoxy 5 Methylphenyl Acetamide in Preclinical and in Vitro Research Models

Assessment of Modulatory Effects on Cellular Processes and Signaling Pathways

There is no available research detailing the modulatory effects of 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide on cellular functions or signaling cascades.

Evaluation in Established In Vitro Cell Culture Models

No studies have been published that evaluate the activity of this specific compound in cell culture models. Therefore, data for the following subsections are not available.

Information regarding the effect of this compound on the viability and proliferation of any cell line is not present in the scientific literature.

There are no published reports analyzing whether this compound can induce programmed cell death (apoptosis) or necrosis in cellular systems.

The impact of this compound on cell cycle progression has not been investigated in any published study.

No data are available concerning the effect of this compound on the production of inflammatory mediators in immune cells.

Elucidation of Molecular Targets and Mechanism of Action

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action.

Target Identification Approaches (e.g., Affinity Chromatography, Proteomics-Based Methods)

Affinity chromatography is a powerful technique for target identification. rsc.org This method involves immobilizing a derivative of this compound onto a solid support (e.g., beads). A cellular lysate is then passed over this support, and proteins that bind to the compound are retained while others are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

Proteomics-based methods offer a broader, unbiased approach to target identification. nih.gov Techniques such as chemical proteomics can identify the protein targets of small molecules by observing changes in the proteome upon treatment with the compound. nih.gov

Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

Once a potential target is identified, biophysical methods are used to characterize the binding interaction in detail. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kₐ), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Surface Plasmon Resonance (SPR) is another label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated.

Table 3: Example Biophysical Data for Ligand-Target Interaction (Note: This is a hypothetical data table for illustrative purposes as no specific data for this compound was found.)

Technique Parameter Value
ITC Kₐ (M⁻¹) 1.2 x 10⁶
ΔH (kcal/mol) -8.5
-TΔS (kcal/mol) -2.1
SPR kₐ (M⁻¹s⁻¹) 3.4 x 10⁴
kₑ (s⁻¹) 2.8 x 10⁻³
Kₑ (nM) 82.4

Structural Biology of Compound-Target Complexes (e.g., Co-crystallography, Cryo-EM)

To visualize the interaction between this compound and its target at an atomic level, structural biology techniques are employed. Co-crystallography involves crystallizing the target protein in complex with the compound and then determining the three-dimensional structure using X-ray diffraction. This provides a detailed picture of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding.

For larger protein complexes or membrane proteins that are difficult to crystallize, cryogenic electron microscopy (Cryo-EM) can be a powerful alternative for structure determination.

Downstream Transcriptomic and Proteomic Analysis in Response to Compound Exposure in Research Models.

Following a comprehensive search of publicly available scientific literature, no studies were identified that reported on the downstream transcriptomic or proteomic analysis of research models exposed to this compound. Therefore, there is no data available to present on the global changes in gene expression or protein profiles induced by this compound.

Preclinical In Vivo Studies in Relevant Animal Models.

A diligent search of preclinical research databases and scientific publications did not yield any in vivo studies conducted on this compound. As a result, information regarding the compound's effects in living organisms is not currently available in the public domain.

Selection and Justification of Appropriate Animal Disease Models for Mechanistic Research.

There are no published studies detailing the use of specific animal disease models for the mechanistic research of this compound. Consequently, there is no information available to justify the selection of any particular animal model for studying the in vivo effects of this compound.

Evaluation of Biological Endpoint Modulation in Animal Models.

No research has been published that evaluates the modulation of biological endpoints in animal models following the administration of this compound. Data on the compound's physiological or pathological effects in animals is therefore absent from the scientific literature.

Pharmacodynamic Assessment in Animal Tissues for Target Engagement.

A thorough review of scientific literature found no evidence of pharmacodynamic assessments being performed for this compound in animal tissues. Information regarding the compound's engagement with its biological target(s) in an in vivo setting is not available.

Compound Distribution and Metabolism in Preclinical Animal Models for Mechanistic Understanding.

There are no publicly accessible studies that describe the distribution and metabolism of this compound in preclinical animal models. As such, there is no data to report on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are crucial for understanding its mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino N 2 Methoxy 5 Methylphenyl Acetamide Derivatives

Systematic Modification and Design of Analogues for Comprehensive SAR Probing

The N-Aryl Ring (2-methoxy-5-methylphenyl group): This region is a prime target for modification to probe interactions with the biological target. Systematic variations can include:

Positional Isomerism: Moving the methoxy (B1213986) and methyl substituents to other positions on the phenyl ring to assess the importance of their specific placement for activity.

Substitution Modification: Replacing the methoxy group with other ethers of varying lengths (e.g., ethoxy, propoxy) or with bioisosteric groups like halogens (F, Cl, Br) can reveal insights into steric and electronic tolerances. nih.gov Similarly, the methyl group can be substituted with other alkyl groups or electron-withdrawing/donating groups to fine-tune electronic properties. mdpi.com

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can explore different binding orientations and potential new interactions.

The Acetamide (B32628) Linker (-NH-C(O)-CH2-): This linker region is critical for maintaining the correct orientation and distance between the aryl ring and the terminal amino group. Modifications here are often more constrained but can include:

Alkylation: Introducing substituents on the methylene (B1212753) bridge (the α-carbon) can introduce chirality and explore steric constraints within the binding pocket.

Conformational Restriction: Incorporating the linker into a cyclic system can lock the conformation, which may lead to an increase in potency if the locked conformation is the bioactive one.

The Terminal Amino Group (-NH2): The basicity and hydrogen-bonding capacity of this group are often essential for activity. Probing its role can involve:

Alkylation: Substitution with one or two alkyl groups (secondary or tertiary amines) can alter basicity and steric bulk.

Functional Group Conversion: Replacing the amino group with other hydrogen-bonding moieties like a hydroxyl or amide group can help determine if a basic nitrogen is a strict requirement for activity.

Research on related 2-amino-N-phenylacetamide series has shown that this class of compounds can exhibit "flat" SAR, where significant structural modifications often lead to a complete loss of activity. nih.govnih.gov This suggests that the scaffold has a specific and somewhat rigid requirement for binding, making subtle and systematic changes, rather than drastic ones, the most effective strategy for probing the SAR.

Correlation of Structural Features with Specific Biological Activities

The primary goal of systematic modification is to correlate specific structural features with measurable biological outcomes like potency (e.g., IC50 or EC50 values), selectivity against related targets, and efficacy in biological models. From studies on analogous N-phenylacetamide derivatives, several key correlations have been established.

Electronic Effects on the N-Aryl Ring: The electronic nature of substituents on the phenyl ring can be a critical determinant of activity. In one study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, it was found that potent activity was associated with specific electronic properties. mdpi.com For instance, compounds bearing a cyano (-CN) group, which is strongly electron-withdrawing, retained activity, suggesting that the electronic density of the phenylacetamide ring is fundamental for interaction with key residues of the biological target. mdpi.com In contrast, replacing substituents with others of similar size but different electronic character could abolish activity, indicating that steric effects were less important than electronic effects in that particular series. mdpi.com

Substitution Patterns: The position of substituents on the aryl ring often has a profound impact. In a series of N-phenylacetamide derivatives evaluated for antibacterial activity, substituents like F, Cl, Br, and CF3 at the 4-position (para) of the benzene (B151609) ring were found to enhance activity, whereas substitution at the 3-position (meta) was detrimental. nih.gov This highlights a clear preference for substitution at specific positions, likely dictated by the topology of the target's binding site.

Modifications to the Linker and Terminal Groups: In studies of 2-amino-N-phenylacetamide inhibitors of SLACK potassium channels, replacing the 2-methoxy group on the N-aryl ring with halogens or a methyl group was not effective. nih.gov Furthermore, while lengthening or branching the alkyl ether substituent was tolerated, it generally resulted in a 2- to 3-fold decrease in potency compared to the parent compound. nih.gov This suggests a well-defined pocket that accommodates the methoxy group.

The following interactive table summarizes hypothetical SAR trends for 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide derivatives, based on findings from analogous compound series.

Modification Area Specific Modification Observed/Expected Effect on Potency Rationale (Based on Analogous Series)
N-Aryl Ring Replace 2-methoxy with 2-chloroDecreaseHalogen substitution was not effective in a related series. nih.gov
Replace 5-methyl with 5-trifluoromethylIncrease/DecreaseThe effect of a strong electron-withdrawing group can be highly target-dependent. mdpi.comnih.gov
Move 2-methoxy to 4-positionDecreasePositional changes often disrupt key binding interactions. nih.gov
Acetamide Linker Add methyl group to α-carbonDecreaseIncreased steric bulk in the linker region is often poorly tolerated. nih.gov
Terminal Amino Group N-methylation (to -NHCH3)DecreaseAltered basicity and increased steric hindrance can disrupt essential hydrogen bonds.

This table is illustrative and based on principles derived from related but distinct chemical series. The actual effects would require experimental validation.

Identification of Key Pharmacophores and Ligand Binding Hotspots

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, a hypothetical pharmacophore can be proposed based on its structural components and data from related molecules.

Key pharmacophoric features likely include:

One Hydrogen Bond Donor: The N-H group of the acetamide linker.

One Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the acetamide linker.

One Aromatic/Hydrophobic Feature: The 2-methoxy-5-methylphenyl ring.

One Hydrogen Bond Donor/Positive Ionizable Feature: The terminal amino (-NH2) group.

The spatial arrangement of these features is critical. Computational pharmacophore modeling of related structures, such as MAO-A inhibitors, has identified similar key features, including donor, hydrophobic, and aromatic elements, validating this general approach. nih.gov

Ligand binding hotspots are the specific regions on the protein target that form favorable interactions with the ligand. For this class of compounds, these interactions are likely to be:

Hydrogen Bonding: The amide N-H and carbonyl oxygen are prime candidates for forming strong hydrogen bonds with amino acid residues (e.g., backbone amides or side chains of serine, threonine, asparagine, or glutamine) in the binding pocket. nih.govmdpi.com The terminal amino group can also act as a hydrogen bond donor.

Hydrophobic and Aromatic Interactions: The phenyl ring is likely to engage in hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine) or π-π stacking/π-cation interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. researchgate.net The methoxy and methyl substituents contribute to these hydrophobic interactions and define the specific shape required for optimal fit.

The consistent loss of activity upon significant structural changes in related series suggests that these interactions are finely tuned and that the ligand binds in a well-defined pocket with limited tolerance for deviation. nih.gov

Stereochemical Influences on Biological Activity and Target Recognition

Stereochemistry can play a pivotal role in the biological activity of a compound, as biological targets like enzymes and receptors are themselves chiral. biomedgrid.com While the parent compound, this compound, is achiral, modifications can introduce chiral centers, leading to stereoisomers (enantiomers or diastereomers).

A common site for introducing chirality would be the α-carbon of the acetamide linker. For example, substitution with a methyl group would create (R)- and (S)-enantiomers. These enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different biological activities. nih.gov

Differential Binding Affinity: One enantiomer may fit significantly better into the chiral binding site of a receptor than the other, leading to a large difference in potency. This is because the three-dimensional arrangement of substituents on the chiral center must complement the spatial arrangement of amino acid residues in the binding pocket.

Stereoselective Metabolism: Enzymes responsible for drug metabolism can also be stereoselective, metabolizing one enantiomer faster than the other, which affects the pharmacokinetic profile and duration of action. biomedgrid.com

For example, in a study of stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, a related heterocyclic acetamide, it was demonstrated that compounds with an R-configuration at the C-4 chiral center were significantly more effective as positive allosteric modulators of the sigma-1 receptor than their (S)-enantiomer counterparts. ebi.ac.uk This underscores the principle that biological systems can readily distinguish between stereoisomers, and activity often resides primarily in a single isomer (the eutomer). Therefore, if chiral analogues of this compound were to be designed, the synthesis and evaluation of individual, stereochemically pure isomers would be essential to fully characterize the SAR. nih.gov

Influence of Physicochemical Properties (e.g., Lipophilicity, pKa) on Research Outcomes

The physicochemical properties of a compound series are intrinsically linked to their biological activity, not just through target binding but also by influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models frequently use these properties as descriptors to predict a compound's activity. wikipedia.orglongdom.org

Lipophilicity (LogP/LogD): This property, which describes a compound's partitioning between an oily (n-octanol) and an aqueous phase, is critical for membrane permeability.

High Lipophilicity: May enhance the ability of a compound to cross cell membranes and the blood-brain barrier, but it can also lead to poor aqueous solubility, increased plasma protein binding, and higher metabolic clearance. nih.gov

Low Lipophilicity: Often results in better aqueous solubility but may limit passive diffusion across biological membranes, leading to poor absorption. physchem.org.uk Optimizing lipophilicity to a balanced range (typically a LogP between 1 and 3 for oral drugs) is a key goal in drug design. physchem.org.uk

pKa: The pKa value determines the ionization state of a molecule at a given pH. The terminal amino group in the 2-Amino-N-phenylacetamide scaffold is basic. At physiological pH (~7.4), it will be largely protonated (positively charged).

Ionization State: The neutral (unionized) form of a drug is generally thought to cross lipid membranes more easily, while the ionized form often has better aqueous solubility and may be required for specific ionic interactions with the target. physchem.org.uk The pKa of the amino group can be modulated by nearby substituents to optimize this balance for a specific biological system.

Polar Surface Area (PSA) and Hydrogen Bonding: PSA is the sum of the surfaces of polar atoms (mainly oxygen and nitrogen) in a molecule. It is a good predictor of hydrogen bonding capacity.

High PSA: Correlates with lower membrane permeability due to the high energetic cost of shedding water molecules to enter the lipid bilayer. physchem.org.uk However, hydrogen bonds are often essential for target binding and solubility. nih.gov

The following table summarizes the general influence of these key physicochemical properties on research outcomes for drug-like molecules.

Physicochemical Property Influence on Research Outcomes Design Considerations
Lipophilicity (LogP/LogD) Affects solubility, permeability, metabolism, and plasma protein binding.Aim for a balanced value; avoid extremes. Modify by adding/removing polar or nonpolar groups.
pKa Determines the charge state at physiological pH, influencing solubility and target interaction.Fine-tune by adding electron-withdrawing or -donating groups near the ionizable center.
Polar Surface Area (PSA) Correlates with hydrogen bonding potential and permeability.Generally, lower PSA (<140 Ų) is preferred for good oral bioavailability. nih.gov
Molecular Weight (MW) Influences diffusion and overall "drug-likeness."Often kept below 500 Da according to Lipinski's Rule of Five. nih.gov
Number of Rotatable Bonds Affects conformational flexibility and binding entropy.Fewer rotatable bonds (≤10) can improve oral bioavailability by reducing the entropic penalty of binding. nih.gov

Q & A

What are the optimal synthetic routes for 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide, and how can intermediates be characterized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as:

Amination and Acetylation: React 2-methoxy-5-methylaniline with chloroacetyl chloride under basic conditions (e.g., NaHCO₃ in THF) to form the chloroacetamide intermediate.

Substitution: Replace the chlorine atom with an amino group using ammonia or protected amines in polar aprotic solvents (e.g., DMF) at 60–80°C.

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Key Analytical Steps:

  • Monitor reaction progress via TLC (Rf comparison) and confirm intermediates using 1^1H NMR (e.g., disappearance of chloroacetamide protons at δ 4.2–4.5 ppm) .
  • Use LC-MS to verify molecular ion peaks ([M+H]+) and assess purity (>95%) .

Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify aromatic protons (δ 6.5–7.2 ppm for methoxy/methyl-substituted phenyl) and acetamide NH₂ signals (δ 5.8–6.3 ppm, broad).
    • 13^{13}C NMR: Confirm carbonyl resonance (δ 168–170 ppm) and methoxy carbon (δ 55–56 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₀H₁₄N₂O₂) and detect fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structure for absolute configuration determination (if single crystals are obtained via slow evaporation in ethanol) .

How can researchers resolve contradictory spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR (amide C=O stretch at ~1650 cm⁻¹), and X-ray data to confirm functional groups .
  • Dynamic NMR: Resolve rotational barriers in amide bonds (e.g., coalescence temperature experiments for NH₂ protons) .
  • Computational Validation: Compare experimental 1^1H NMR shifts with DFT-calculated values (using Gaussian or ORCA) to identify discrepancies .

What computational approaches predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with targets (e.g., enzymes or receptors). Parameterize the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and assess binding affinities (ΔG values) .
  • ADMET Prediction: Employ SwissADME to evaluate pharmacokinetics (e.g., logP ~2.1 for optimal membrane permeability) .
  • QSAR Modeling: Train models on acetamide derivatives’ bioactivity data to predict IC₅₀ values for novel targets .

How should unexpected byproducts in synthesis be addressed?

Methodological Answer:

  • Reaction Optimization: Adjust solvent polarity (e.g., switch from DMF to acetonitrile) or temperature to suppress side reactions (e.g., over-amination) .
  • Byproduct Isolation: Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to separate impurities. Characterize byproducts via 1^1H NMR and HRMS to identify structures (e.g., dimerization products) .
  • Mechanistic Studies: Perform kinetic monitoring (e.g., in situ IR for carbonyl intermediates) to pinpoint side-reaction pathways .

How can the mechanism of action of this compound be elucidated in biological systems?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets. Use fluorescence polarization for IC₅₀ determination .
    • Cellular Uptake: Track intracellular accumulation via fluorescent labeling (e.g., BODIPY conjugates) and confocal microscopy .
  • Target Identification:
    • Pull-Down Assays: Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .
    • CRISPR-Cas9 Screening: Perform genome-wide knockout screens to pinpoint resistance genes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(2-methoxy-5-methylphenyl)acetamide

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